Ethyl 2-cyano-3-ethylpentanoate
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Overview
Description
Ethyl 2-cyano-3-ethylpentanoate is an organic compound with the molecular formula C10H17NO2. It is a nitrile and ester derivative, characterized by its unique structure that includes a cyano group and an ester functional group. This compound is primarily used in organic synthesis as a reagent and intermediate for the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-ethylpentanoate can be achieved through a multi-step reaction pathway starting from readily available starting materials. The key starting materials include Ethyl acetoacetate, Ethyl bromoacetate, Sodium ethoxide, Sodium cyanide, and 1-Bromo-3-ethylpentane. The reaction involves several steps:
- Formation of the sodium enolate intermediate.
- Formation of the beta-keto ester intermediate.
- Formation of the cyanoester intermediate.
- Final formation of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-ethylpentanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano group can act as a nucleophile, allowing for substitution reactions with various electrophiles.
Addition Reactions: The ester group can participate in addition reactions, particularly with nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acid chlorides.
Addition Reactions: Reagents such as Grignard reagents and organolithium compounds are often used.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nitriles, while addition reactions can produce alcohols or other functionalized compounds.
Scientific Research Applications
Ethyl 2-cyano-3-ethylpentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: The compound is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-ethylpentanoate is primarily related to its role as a reagent in organic synthesis. It acts as an electron-withdrawing group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. Additionally, it can act as a nucleophile, allowing for the formation of new compounds through substitution or addition reactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetoacetate: Similar in structure but lacks the cyano group.
Ethyl Bromoacetate: Contains a bromo group instead of a cyano group.
Ethyl Cyanoacetate: Similar but with a different alkyl chain length
Uniqueness
Ethyl 2-cyano-3-ethylpentanoate is unique due to its combination of a cyano group and an ester functional group, which provides it with distinct reactivity and versatility in organic synthesis.
Properties
IUPAC Name |
ethyl 2-cyano-3-ethylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-4-8(5-2)9(7-11)10(12)13-6-3/h8-9H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGOTRBPIFDHHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C#N)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031156 |
Source
|
Record name | Ethyl 2-cyano-3-ethylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28456-66-8 |
Source
|
Record name | Ethyl 2-cyano-3-ethylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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